molecular formula C13H17N3O2 B2603899 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034433-40-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2603899
CAS No.: 2034433-40-2
M. Wt: 247.298
InChI Key: QGTLWTDVZHRJMT-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as CHEC-9, and it belongs to the class of pyrimidine carboxamides.

Scientific Research Applications

Anticonvulsant and Antifolate Properties

Research has demonstrated that certain pyrimidine derivatives possess significant anticonvulsant properties. For example, studies on various anticonvulsant enaminones, which share structural features with N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide, have highlighted their potential in drug development for neurological disorders (Kubicki, Bassyouni, & Codding, 2000). Additionally, compounds related to pyrimidines have shown antifolate properties, suggesting their use in cancer therapy due to their ability to inhibit dihydrofolate reductase, a key enzyme in the folate pathway critical for DNA synthesis (Degraw, Christie, Colwell, & Sirotnak, 1992).

Anticancer and Anti-inflammatory Agents

Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, a series of pyrazolopyrimidines were developed and tested, showing promising results as potential therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016). This indicates that this compound could be explored further for similar biological effects.

Serotonin Receptor Antagonists

The compound and its analogs might serve as key structures in the development of new positron emission tomography (PET) tracers for neuropsychiatric disorders. Research involving N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, which are structurally similar, has shown potential in vivo quantification of 5-HT1A receptors, pivotal in understanding various psychiatric conditions (García et al., 2014).

Novel Synthetic Routes and Biological Activities

The versatile chemistry of pyrimidine allows for the exploration of novel synthetic routes, leading to the discovery of compounds with unique biological activities. For example, research on multifunctional pyrimidines has paved the way for green chemistry approaches in drug synthesis, offering more environmentally friendly and efficient methods to create compounds with antimicrobial properties (Gupta, Jain, Madan, & Menghani, 2014).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLWTDVZHRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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